molecular formula C8H7NO6S B1292033 3-Methanesulfonyl-5-nitrobenzoic acid CAS No. 58123-66-3

3-Methanesulfonyl-5-nitrobenzoic acid

Cat. No. B1292033
CAS RN: 58123-66-3
M. Wt: 245.21 g/mol
InChI Key: ZZNYBVMFYCWKIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08410100B2

Procedure details

To a suspension of 3-(methylsulfonyl)-benzoic acid (32.5 g; 0.16 mol) in 130 mL 98% sulphuric acid at 0° C. was slowly added potassium nitrate (32.8 g; 0.32 mol). The reaction mixture was heated for 3 hours at 110° C., subsequently cooled to room temperature and poured onto ice and the precipitate collected. 28 g (0.114 mmol; 71% yield) of 3-(methylsulfonyl)-5-nitro-benzoic acid were obtained as a solid.
Quantity
32.5 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
32.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([C:5]1[CH:6]=[C:7]([CH:11]=[CH:12][CH:13]=1)[C:8]([OH:10])=[O:9])(=[O:4])=[O:3].[N+:14]([O-])([O-:16])=[O:15].[K+]>S(=O)(=O)(O)O>[CH3:1][S:2]([C:5]1[CH:6]=[C:7]([CH:11]=[C:12]([N+:14]([O-:16])=[O:15])[CH:13]=1)[C:8]([OH:10])=[O:9])(=[O:3])=[O:4] |f:1.2|

Inputs

Step One
Name
Quantity
32.5 g
Type
reactant
Smiles
CS(=O)(=O)C=1C=C(C(=O)O)C=CC1
Name
Quantity
130 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
32.8 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
subsequently cooled to room temperature
ADDITION
Type
ADDITION
Details
poured onto ice
CUSTOM
Type
CUSTOM
Details
the precipitate collected

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)C=1C=C(C(=O)O)C=C(C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.114 mmol
AMOUNT: MASS 28 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 0.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.